1D-1-O-Butyryl-4,6-O-dibenzoyl-myo-inositol

Vue d'ensemble

Description

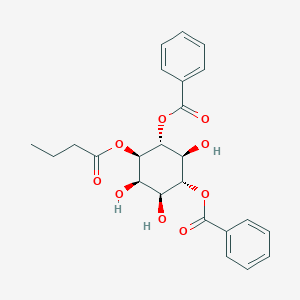

1D-1-O-Butyryl-4,6-O-dibenzoyl-myo-inositol is a chemical compound with the molecular formula C24H26O9 and a molecular weight of 458.46 g/mol . It is a derivative of myo-inositol, a type of sugar alcohol that plays a crucial role in various biological processes. This compound is extensively utilized in carbohydrate chemistry and synthetic organic chemistry research .

Méthodes De Préparation

The synthesis of 1D-1-O-Butyryl-4,6-O-dibenzoyl-myo-inositol involves several steps. Typically, the process starts with myo-inositol, which undergoes selective protection and acylation reactions to introduce the butyryl and dibenzoyl groups. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the acylation process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Analyse Des Réactions Chimiques

1D-1-O-Butyryl-4,6-O-dibenzoyl-myo-inositol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Scientific Research Applications

The applications of 1D-1-O-butyryl-4,6-O-dibenzoyl-myo-inositol can be categorized into several key areas:

Chemistry

- Building Block for Inositol Derivatives : This compound serves as a versatile precursor for synthesizing complex inositol derivatives and analogs, facilitating further research into their properties and applications .

Biology

- Signal Transduction Studies : It is utilized in research focused on signal transduction pathways involving inositol phosphates, which play critical roles in various cellular processes such as growth, differentiation, and metabolism .

- Cellular Interaction : The compound interacts with enzymes involved in phosphoinositide metabolism, influencing calcium signaling and potentially modulating intracellular signaling cascades .

Medicine

- Anti-Cancer Potential : Preliminary studies suggest that this compound may inhibit the proliferation of malignant cells. Its mechanism may involve disrupting signaling pathways that promote cancer cell survival and proliferation .

- Metabolic Disorders : Research indicates its potential role in managing conditions such as insulin resistance and polycystic ovary syndrome (PCOS). By modulating insulin signaling pathways, this compound could improve metabolic profiles in affected individuals .

Case Study 1: Cancer Research

In a study examining the effects of various inositol derivatives on cancer cell lines, this compound demonstrated significant cytotoxic effects against breast cancer cells. The study highlighted its ability to induce apoptosis through the modulation of phosphoinositide signaling pathways .

Case Study 2: Polycystic Ovary Syndrome (PCOS)

A clinical trial assessed the impact of myo-inositol derivatives on women with PCOS. Participants receiving a combination treatment including this compound showed improved hormonal profiles and reduced insulin resistance after three months of supplementation. This suggests the compound's potential utility in managing PCOS symptoms .

Mécanisme D'action

The mechanism of action of 1D-1-O-Butyryl-4,6-O-dibenzoyl-myo-inositol involves its interaction with specific molecular targets and pathways. Research indicates that it can impede cancer cell division by inducing cell death, making it a potential candidate for chemotherapy. The compound’s effects are mediated through its influence on sphingolipid metabolism and astrocyte activity, which play roles in central nervous system inflammation .

Comparaison Avec Des Composés Similaires

1D-1-O-Butyryl-4,6-O-dibenzoyl-myo-inositol can be compared with other inositol derivatives such as:

- 1D-1-O-Acetyl-4,6-O-dibenzoyl-myo-inositol

- 1D-1-O-Propionyl-4,6-O-dibenzoyl-myo-inositol

- 1D-1-O-Isobutyryl-4,6-O-dibenzoyl-myo-inositol These compounds share similar structural features but differ in the acyl groups attached to the inositol ring. The uniqueness of this compound lies in its specific acylation pattern, which influences its chemical reactivity and biological activity .

Activité Biologique

1D-1-O-Butyryl-4,6-O-dibenzoyl-myo-inositol is a chemical compound with the molecular formula and a molecular weight of 458.46 g/mol. It is a derivative of myo-inositol, which has gained attention for its biological activities, particularly in cancer research and cellular signaling pathways.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and proteins involved in cellular processes:

- Enzyme Interactions : This compound modulates the activity of inositol polyphosphate kinases and phosphatases, affecting the metabolism of inositol phosphates, which are crucial signaling molecules in cells.

- Cell Signaling Pathways : It influences the phosphoinositide signaling pathway, which plays a significant role in cell growth, survival, and differentiation. This modulation can lead to altered gene expression and cellular metabolism .

Biological Effects

This compound exhibits several biological effects:

- Anti-Tumor Activity : Research indicates that this compound has potential as an anti-tumor agent by inhibiting the spread of malignant cells. Its ability to interfere with cancer cell signaling pathways positions it as a candidate for further therapeutic exploration .

- Cellular Metabolism : It affects various types of cells by modulating metabolic pathways. The compound's impact on inositol phosphate levels may influence cellular responses to growth factors and other stimuli.

Dosage and Toxicity

The effects of this compound vary significantly with dosage:

- Lower Doses : At lower concentrations, the compound can modulate cellular processes beneficially without causing significant adverse effects.

- Higher Doses : Increased dosages may lead to toxicity and metabolic disturbances, highlighting the need for careful dosage determination in therapeutic applications.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 1D-1-O-Acetyl-4,6-O-dibenzoyl-myo-inositol | Acetyl group instead of butyryl | Similar anti-tumor properties |

| 1D-1-O-Propionyl-4,6-O-dibenzoyl-myo-inositol | Propionyl group | Potentially less effective than butyryl variant |

| 1D-1-O-Isobutyryl-4,6-O-dibenzoyl-myo-inositol | Isobutyryl group | Similar mechanism but different efficacy |

The structural differences among these compounds influence their reactivity and biological activities.

Case Studies and Research Findings

Recent studies have explored the therapeutic potential of myo-inositol derivatives, including 1D-1-O-butyryl variants:

- Cancer Treatment : In vitro studies have shown that myo-inositol derivatives can inhibit the proliferation of various cancer cell lines. For example, combinations of myo-inositol with other agents have demonstrated enhanced anti-cancer effects compared to individual treatments .

- Metabolic Disorders : Research indicates that inositol derivatives can improve insulin sensitivity and metabolic profiles in diabetic models. These findings suggest potential applications in treating metabolic syndromes alongside cancer therapies .

Propriétés

IUPAC Name |

[(1R,2S,3R,4R,5R,6S)-3-benzoyloxy-4-butanoyloxy-2,5,6-trihydroxycyclohexyl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O9/c1-2-9-16(25)31-21-18(27)17(26)20(32-23(29)14-10-5-3-6-11-14)19(28)22(21)33-24(30)15-12-7-4-8-13-15/h3-8,10-13,17-22,26-28H,2,9H2,1H3/t17-,18+,19-,20+,21+,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTYAOQKEMRXFIY-NXOOKBFXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1C(C(C(C(C1OC(=O)C2=CC=CC=C2)O)OC(=O)C3=CC=CC=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)O[C@@H]1[C@@H]([C@@H]([C@H]([C@@H]([C@H]1OC(=O)C2=CC=CC=C2)O)OC(=O)C3=CC=CC=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50451523 | |

| Record name | (1R,2S,3R,4R,5R,6S)-4-(Butanoyloxy)-2,5,6-trihydroxycyclohexane-1,3-diyl dibenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153265-90-8 | |

| Record name | (1R,2S,3R,4R,5R,6S)-4-(Butanoyloxy)-2,5,6-trihydroxycyclohexane-1,3-diyl dibenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.